molecular formula C18H19N5O3S2 B2719818 Ethyl 2-(2-(2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate CAS No. 1226435-94-4

Ethyl 2-(2-(2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2719818
CAS No.: 1226435-94-4
M. Wt: 417.5
InChI Key: JDROKHWAAVQMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound is a derivative of thiazole, which is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Synthesis Analysis

The synthesis of this compound involves the Hantzsch reaction and partial in situ transesterification during recrystallization from methanol-d4 to the d3-methyl ester . The Hantzsch reaction is a multi-component organic reaction used to synthesize 1,4-dihydropyridines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is planar. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyridine ring is significantly twisted out of the plane of the approximately planar picoline thiazole ester moiety .


Physical and Chemical Properties Analysis

Thiazole, the parent compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • A study highlights the preparation of related compounds through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives. This synthesis pathway could be relevant for creating derivatives of Ethyl 2-(2-(2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate with potential biological activities (H. M. Mohamed, 2014).
  • Another research conducted a survey on the reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes to synthesize ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates. This method could be adapted for synthesizing analogs of the chemical , providing insights into its chemical behavior and potential applications in medicinal chemistry (Sara Asadi et al., 2021).

Bioactivity and Potential Therapeutic Uses

  • A study describes the synthesis and α-glucosidase and β-glucosidase inhibition activities of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, demonstrating significant inhibition towards these enzymes. This suggests potential therapeutic applications of such compounds in managing diseases like diabetes, where enzyme inhibition is a strategic approach (Ayesha Babar et al., 2017).
  • Another paper discusses the synthesis of bi-heterocycles, including derivatives similar to this compound, and evaluates them for anti-diabetic potential via in vitro inhibition of α-glucosidase enzyme. The findings suggest that these compounds could serve as valuable anti-diabetic agents, highlighting the relevance of such chemicals in therapeutic research (Muhammad Athar Abbasi et al., 2020).

Future Directions

The future directions for this compound could involve further investigation into its potential biological activities. Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Therefore, this compound could potentially be explored for similar activities.

Properties

IUPAC Name

ethyl 2-[2-[[2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c1-3-26-16(25)8-13-10-28-18(21-13)23-15(24)7-12-9-27-17(20-12)22-14-6-11(2)4-5-19-14/h4-6,9-10H,3,7-8H2,1-2H3,(H,19,20,22)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDROKHWAAVQMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=NC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.